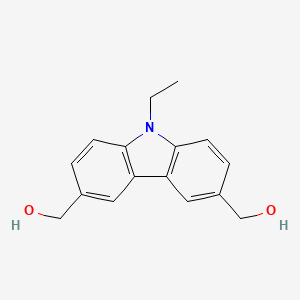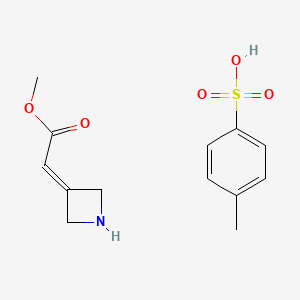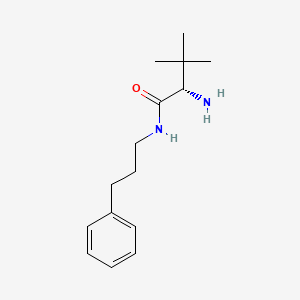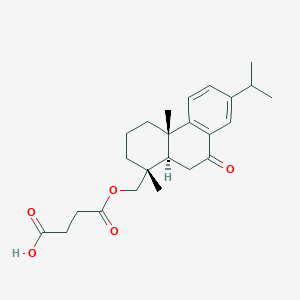
(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride is an organic compound with the molecular formula C11H12ClO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-chlorophenyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride can be achieved through several methods. One common approach involves the reaction of (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid+SOCl2→(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride+SO2+HCl
This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学的研究の応用
(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biochemical assays.
類似化合物との比較
Similar Compounds
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid: The parent acid of the acyl chloride.
(2S)-2-(4-chlorophenyl)-3-methylbutanol: The corresponding alcohol.
4-chlorophenylacetic acid: A structurally related compound with similar reactivity.
Uniqueness
(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H12Cl2O |
|---|---|
分子量 |
231.11 g/mol |
IUPAC名 |
(2S)-2-(4-chlorophenyl)-3-methylbutanoyl chloride |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3/t10-/m0/s1 |
InChIキー |
BWPYAVCZZUTOBY-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)Cl |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)


![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)

![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)



![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
